molecular formula C8H4F2N2O2 B12107938 2-(2,3-Difluoro-6-nitrophenyl)acetonitrile

2-(2,3-Difluoro-6-nitrophenyl)acetonitrile

Cat. No.: B12107938
M. Wt: 198.13 g/mol
InChI Key: WRERSTZKCSSQIT-UHFFFAOYSA-N
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Description

2-(2,3-Difluoro-6-nitrophenyl)acetonitrile is an organic compound with the molecular formula C8H4F2N2O2 and a molecular weight of 198.13 g/mol . This compound is characterized by the presence of two fluorine atoms and a nitro group attached to a benzene ring, along with an acetonitrile group. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-(2,3-Difluoro-6-nitrophenyl)acetonitrile typically involves the reaction of 2,3-difluoro-6-nitrobenzaldehyde with a suitable cyanide source under basic conditions . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

2-(2,3-Difluoro-6-nitrophenyl)acetonitrile undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(2,3-Difluoro-6-nitrophenyl)acetonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2,3-Difluoro-6-nitrophenyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro and fluorine groups can influence its binding affinity and reactivity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2-(2,3-Difluoro-6-nitrophenyl)acetonitrile can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct chemical properties and reactivity.

Properties

IUPAC Name

2-(2,3-difluoro-6-nitrophenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2N2O2/c9-6-1-2-7(12(13)14)5(3-4-11)8(6)10/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRERSTZKCSSQIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])CC#N)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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